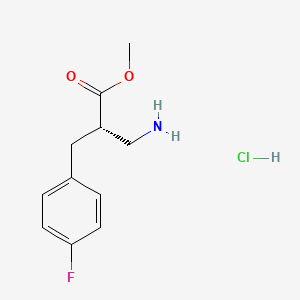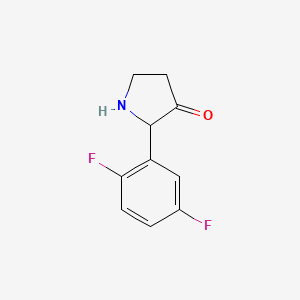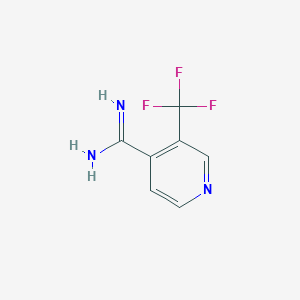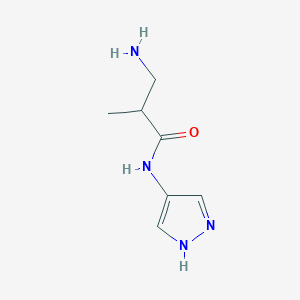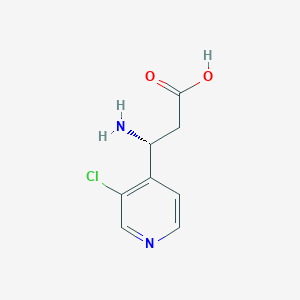
(3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid is a compound that features an amino group and a chloropyridine moiety attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid typically involves the introduction of the chloropyridine group to a propanoic acid derivative. One common method is the nucleophilic substitution reaction where a 3-chloropyridine derivative reacts with a suitable amino acid precursor under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropyridine moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
(3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloropyridine moiety may participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropyridine: A simpler analog with similar reactivity but lacking the amino and propanoic acid groups.
2-Chloropyridine: Another isomer with different substitution patterns and reactivity.
4-Chloropyridine: Similar to 3-chloropyridine but with the chlorine atom in a different position.
Uniqueness
(3R)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid is unique due to the presence of both an amino group and a chloropyridine moiety, which allows for diverse chemical reactivity and potential biological activity. Its specific stereochemistry (3R) also adds to its uniqueness, influencing its interactions with chiral environments in biological systems.
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(3-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1 |
Clé InChI |
QRLZNGAGKSMQFE-SSDOTTSWSA-N |
SMILES isomérique |
C1=CN=CC(=C1[C@@H](CC(=O)O)N)Cl |
SMILES canonique |
C1=CN=CC(=C1C(CC(=O)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


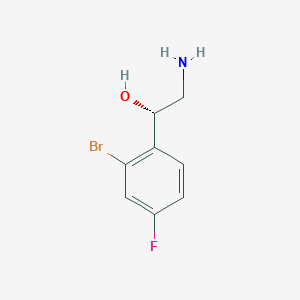
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)

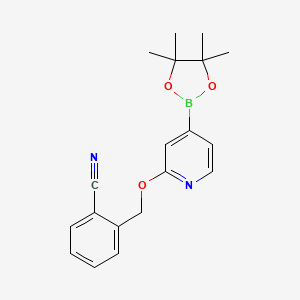
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
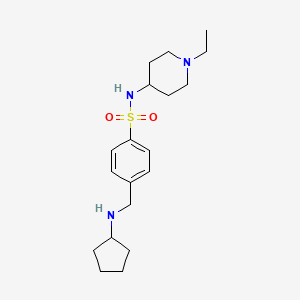

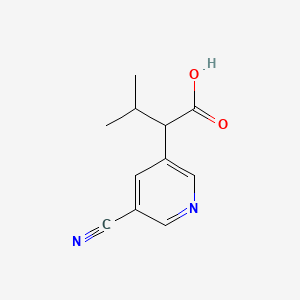
![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)

